molecular formula C15H15NO5S B2386012 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 325721-18-4

3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2386012
CAS No.: 325721-18-4
M. Wt: 321.35
InChI Key: AMUDGRXNCHTVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and an ethoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form 4-ethoxyphenylsulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid
  • 3-[(4-chlorophenyl)sulfamoyl]benzoic acid
  • 3-[(4-fluorophenyl)sulfamoyl]benzoic acid

Uniqueness

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties such as increased solubility and reactivity compared to its analogs. This makes it particularly useful in specific applications where these properties are advantageous .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUDGRXNCHTVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.